

# Introduction: Characterizing 3-Amino-2-methylbenzoic Acid

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## Compound of Interest

Compound Name: 3-Amino-2-methylbenzoic acid

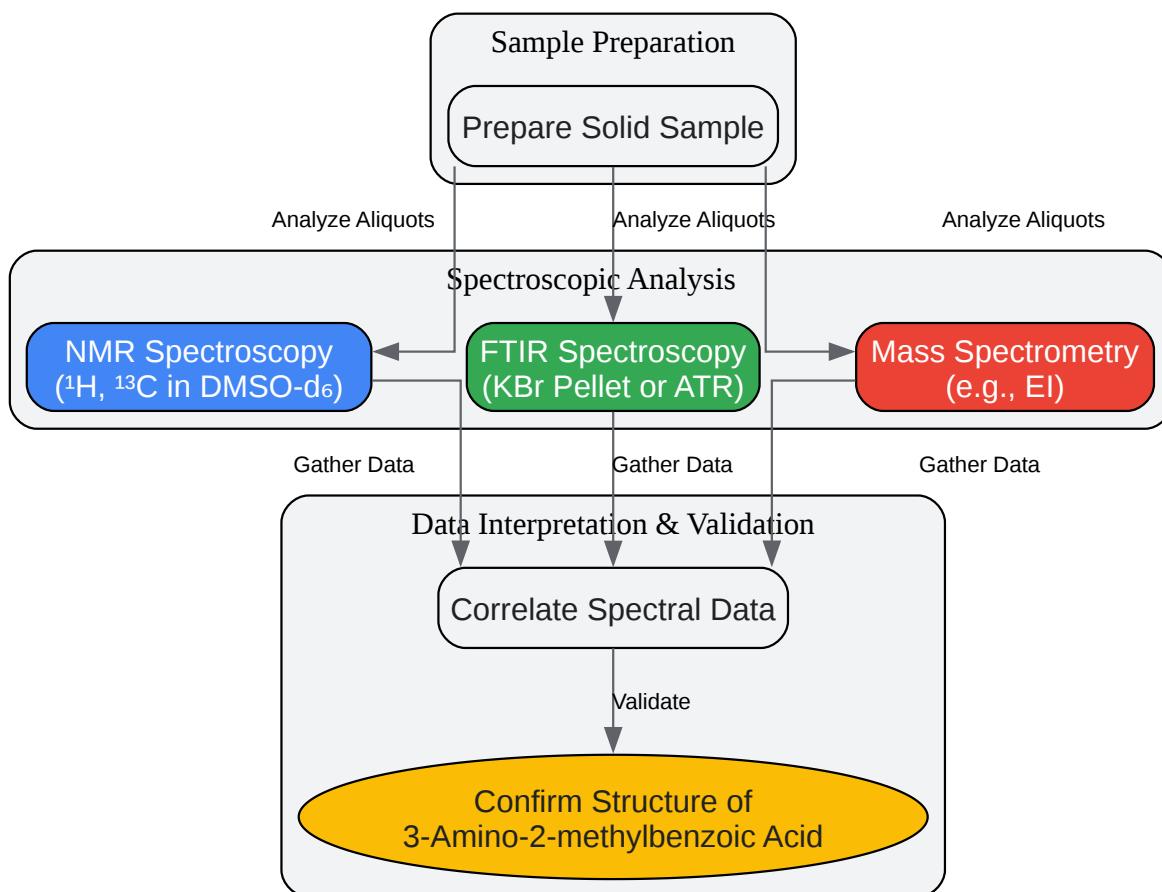
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**3-Amino-2-methylbenzoic acid** (CAS No. 52130-17-3) is an aromatic compound incorporating three distinct functional groups on a benzene ring: a carboxylic acid, an amino group, and a methyl group.<sup>[1]</sup> Its molecular formula is  $C_8H_9NO_2$  with a molecular weight of 151.16 g/mol. The precise arrangement of these substituents dictates its chemical properties and reactivity, making unambiguous structural confirmation essential for its application in research and development, particularly in the synthesis of pharmaceuticals and novel materials.<sup>[2][3]</sup>

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of **3-amino-2-methylbenzoic acid**. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal links between the molecular structure and the resulting spectral output, offering a framework for logical interpretation and validation.

The overall workflow for the spectroscopic identification of a solid organic compound like **3-amino-2-methylbenzoic acid** is a multi-pronged approach, ensuring a high degree of confidence in the final structural assignment.



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Caption: Spectroscopic analysis workflow for structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule.<sup>[4]</sup> It operates on the principle that atomic nuclei with a non-zero spin, such as <sup>1</sup>H and <sup>13</sup>C, align in a strong magnetic field and absorb radiofrequency energy at unique frequencies depending on their chemical environment.  
<sup>[2][5]</sup>

While experimental NMR spectra for **3-amino-2-methylbenzoic acid** are not consistently available in public databases, we can predict the spectra with high accuracy based on established principles of substituent effects on aromatic systems. The analysis is presented for a standard NMR solvent, DMSO-d<sub>6</sub>, which is capable of dissolving the polar compound and has exchangeable proton signals that do not interfere with the analyte's aromatic or amine protons.

## Predicted <sup>1</sup>H NMR Spectral Analysis

The <sup>1</sup>H NMR spectrum is expected to show signals for three distinct aromatic protons, the amine (NH<sub>2</sub>) protons, the methyl (CH<sub>3</sub>) protons, and the carboxylic acid (COOH) proton.

- Aromatic Protons ( $\delta$  6.5-7.5 ppm): The benzene ring has three protons. Their chemical shifts are influenced by the electronic nature of the substituents. The amino group (-NH<sub>2</sub>) is a strong electron-donating group (EDG), causing a significant upfield shift (to lower ppm) for protons ortho and para to it. The carboxylic acid (-COOH) is an electron-withdrawing group (EWG), causing a downfield shift (to higher ppm) for its ortho and para protons. The methyl group (-CH<sub>3</sub>) is a weak EDG.
  - H-4: This proton is ortho to the -NH<sub>2</sub> group and meta to the -COOH group. The strong shielding from the amino group will likely make this the most upfield of the aromatic protons. Expected as a doublet.
  - H-5: This proton is meta to both the -NH<sub>2</sub> and -CH<sub>3</sub> groups and para to the -COOH group. It will experience less shielding and should appear downfield from H-4 and H-6. Expected as a triplet.
  - H-6: This proton is ortho to the -COOH group and meta to the -NH<sub>2</sub> group. The deshielding from the carboxylic acid will make this the most downfield aromatic proton. Expected as a doublet.
- Methyl Protons (-CH<sub>3</sub>,  $\delta$  ~2.2 ppm): The methyl group attached to the aromatic ring is expected to appear as a sharp singlet in the upfield region.
- Amine Protons (-NH<sub>2</sub>,  $\delta$  ~5.0-5.5 ppm): These protons will appear as a broad singlet. The chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

- Carboxylic Acid Proton (-COOH,  $\delta > 12$  ppm): The acidic proton is highly deshielded and appears as a very broad singlet far downfield.[5]

Table 1: Predicted  $^1\text{H}$  NMR Data for **3-Amino-2-methylbenzoic acid** (in  $\text{DMSO-d}_6$ )

Proton Assignment	Predicted			Rationale
	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	
-CH <sub>3</sub>	~2.2	Singlet (s)	3H	Methyl group on aromatic ring.
-NH <sub>2</sub>	~5.3	Broad Singlet (br s)	2H	Amine protons, subject to exchange and H-bonding.
H-4	~6.6	Doublet (d)	1H	Shielded by ortho -NH <sub>2</sub> group.
H-6	~7.4	Doublet (d)	1H	Deshielded by ortho -COOH group.
H-5	~7.1	Triplet (t)	1H	Influenced by adjacent aromatic protons.

| -COOH |  $> 12.0$  | Broad Singlet (br s) | 1H | Highly deshielded acidic proton. |

## Predicted $^{13}\text{C}$ NMR Spectral Analysis

The  $^{13}\text{C}$  NMR spectrum will show eight distinct signals, as there are no planes of symmetry in the molecule. The chemical shifts are determined by the electronic environment of each carbon atom.

- Carbonyl Carbon (-COOH,  $\delta$  ~168 ppm): The carboxylic acid carbon is significantly deshielded and appears far downfield.[6]
- Aromatic Carbons ( $\delta$  110-150 ppm):
  - C-1 & C-2: These carbons are directly attached to the electron-withdrawing -COOH and electron-donating -CH<sub>3</sub> groups, respectively. Their shifts will be complex but are expected in the quaternary region of the aromatic spectrum.
  - C-3: Attached to the strong electron-donating -NH<sub>2</sub> group, this carbon will be significantly shielded (shifted upfield).
  - C-4, C-5, C-6: These carbons, bearing protons, will have shifts determined by their position relative to the substituents. C-4 (ortho to -NH<sub>2</sub>) and C-6 (ortho to -COOH) will show the largest shielding and deshielding effects, respectively.
- Methyl Carbon (-CH<sub>3</sub>,  $\delta$  ~15-20 ppm): The methyl carbon appears in the far upfield aliphatic region of the spectrum.

Table 2: Predicted <sup>13</sup>C NMR Data for **3-Amino-2-methylbenzoic acid** (in DMSO-d<sub>6</sub>)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
-CH <sub>3</sub>	~18	Aliphatic methyl carbon.
C-4	~115	Aromatic CH, shielded by adjacent -NH <sub>2</sub> .
C-5	~129	Aromatic CH.
C-6	~120	Aromatic CH.
C-1	~132	Quaternary carbon attached to -COOH.
C-2	~138	Quaternary carbon attached to -CH <sub>3</sub> .
C-3	~148	Quaternary carbon attached to -NH <sub>2</sub> .

| -COOH | ~168 | Deshielded carbonyl carbon. |

## Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity.

- Sample Preparation: Accurately weigh ~10-20 mg of dry **3-amino-2-methylbenzoic acid**. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a clean, dry NMR tube. Ensure complete dissolution.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.
- <sup>1</sup>H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse sequence (e.g., zg30) is sufficient. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C spectrum (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of

<sup>13</sup>C.

- Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta_{\text{H}} = 2.50$  ppm,  $\delta_{\text{C}} = 39.52$  ppm) as a secondary reference to the internal standard, TMS ( $\delta = 0.00$  ppm).
- Analysis: Integrate the <sup>1</sup>H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign the <sup>13</sup>C NMR peaks based on chemical shifts and comparison with predicted values.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending) at specific frequencies corresponding to the types of chemical bonds present.

## IR Spectral Analysis

The IR spectrum of **3-amino-2-methylbenzoic acid** provides clear evidence for its key functional groups. Experimental data shows characteristic absorption bands.

Table 3: Experimental IR Absorption Bands for **3-Amino-2-methylbenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Interpretation
~3400-3200	O-H Stretch (Carboxylic Acid)	A very broad band, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
3244	N-H Stretch (Amine)	A medium to sharp peak within the broad O-H band, corresponding to the N-H bonds of the primary amine.
~3100-3000	Aromatic C-H Stretch	Weak to medium peaks, characteristic of C-H bonds on the benzene ring.
1724	C=O Stretch (Carboxylic Acid)	A very strong, sharp absorption, indicative of the carbonyl group in the carboxylic acid.
~1600 & ~1475	C=C Stretch (Aromatic)	Two or more medium intensity bands from the stretching of the carbon-carbon bonds within the benzene ring.

| 1284 | C-N Stretch (Aromatic Amine) | A medium intensity band confirming the presence of the aromatic amine functionality. |

The region below 1500 cm<sup>-1</sup> is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule as a whole.

## Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **3-amino-2-methylbenzoic acid** with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet. The transparency is crucial for allowing IR radiation to pass through.
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO<sub>2</sub> and water vapor.
- Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

## Mass Spectrometry (MS)

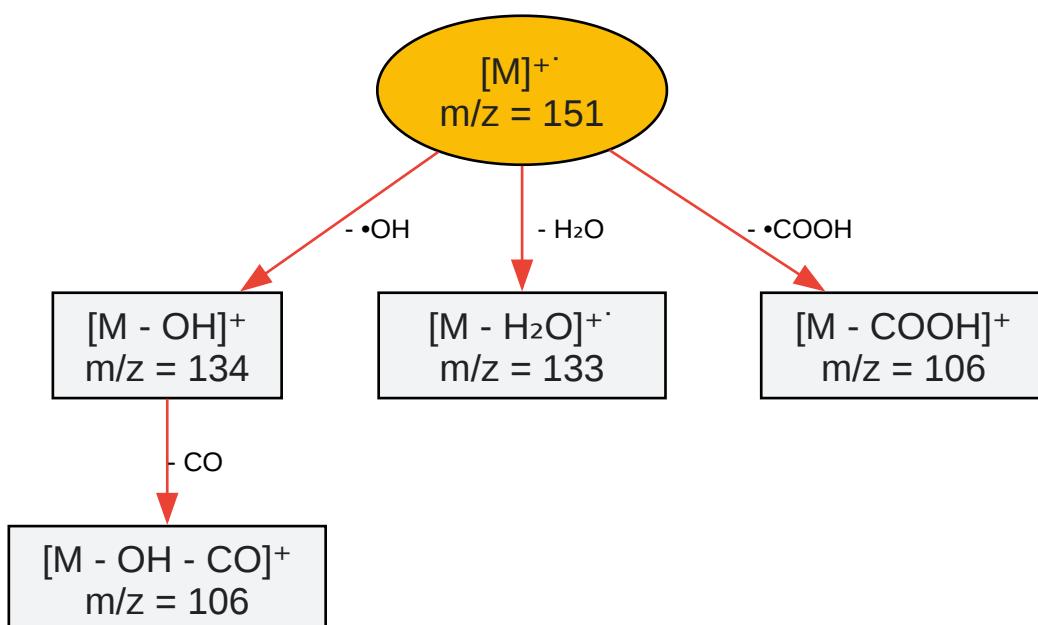
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that acts as a molecular fingerprint.

## MS Spectral Analysis and Fragmentation

For **3-amino-2-methylbenzoic acid** (MW = 151.16), the mass spectrum is predicted to show a clear molecular ion peak and several characteristic fragment ions.

- Molecular Ion (M<sup>+</sup>) Peak (m/z = 151): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
- Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions and neutral losses.
  - Loss of -OH (m/z = 134): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, forming a stable acylium ion.

- Loss of  $\text{H}_2\text{O}$  ( $m/z = 133$ ): An "ortho effect" can occur where the adjacent carboxylic acid and methyl groups facilitate the loss of a water molecule.
- Loss of  $-\text{COOH}$  ( $m/z = 106$ ): Loss of the entire carboxyl group as a radical leads to a fragment corresponding to 3-methylaniline. This is often a significant peak.
- Loss of  $\text{CO}$  (from  $m/z 134$ , leading to  $m/z 106$ ): The acylium ion at  $m/z 134$  can further lose a neutral carbon monoxide molecule.



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Caption: Predicted major fragmentation pathways for **3-amino-2-methylbenzoic acid** in EI-MS.

## Experimental Protocol: EI-MS Data Acquisition

- Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated under vacuum to volatilize the sample into the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.

- Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
- Data Acquisition: The instrument records the abundance of each ion as a function of its m/z, generating the mass spectrum.

## Summary and Conclusion

The combination of NMR, IR, and MS provides a complete and validated picture of the molecular structure of **3-amino-2-methylbenzoic acid**.

Table 4: Consolidated Spectroscopic Data for **3-Amino-2-methylbenzoic acid**

Technique	Feature	Observed / Predicted Value	Interpretation
<sup>1</sup> H NMR	Aromatic Protons	$\delta \sim 6.6\text{-}7.4$ ppm	Three distinct protons on the substituted ring.
	Methyl Protons	$\delta \sim 2.2$ ppm	Singlet for the -CH <sub>3</sub> group.
<sup>13</sup> C NMR	Carbonyl Carbon	$\delta \sim 168$ ppm	Carboxylic acid C=O.
	Aromatic Carbons	$\delta \sim 115\text{-}148$ ppm	Six unique aromatic carbon environments.
IR	N-H Stretch	3244 cm <sup>-1</sup>	Primary amine group.
	C=O Stretch	1724 cm <sup>-1</sup>	Carboxylic acid carbonyl.
MS	C-N Stretch	1284 cm <sup>-1</sup>	Aromatic amine C-N bond.
	Molecular Ion	m/z = 151	Confirms molecular weight.

|| Major Fragments | m/z = 134, 106 | Loss of -OH and -COOH, respectively. |

This guide outlines the expected spectral characteristics and the robust methodologies required to obtain them. By understanding the principles behind each technique and logically correlating the data, researchers and drug development professionals can confidently confirm the identity and purity of **3-amino-2-methylbenzoic acid**, ensuring the integrity of their subsequent scientific endeavors.

## Safety and Handling

**3-Amino-2-methylbenzoic acid** is classified as an irritant. It can cause skin and serious eye irritation. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry place in a tightly sealed container.

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